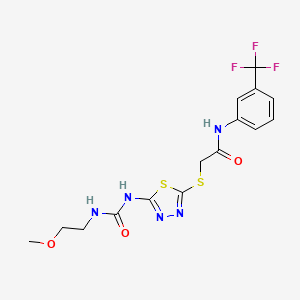

2-((5-(3-(2-methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

説明

This compound features a 1,3,4-thiadiazole core substituted with a ureido group bearing a 2-methoxyethyl moiety and an acetamide linked to a 3-(trifluoromethyl)phenyl group. The 1,3,4-thiadiazole scaffold is known for its bioisosteric properties, enabling interactions with biological targets such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 2-methoxyethyl substituent may improve solubility and pharmacokinetics .

特性

IUPAC Name |

2-[[5-(2-methoxyethylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3N5O3S2/c1-26-6-5-19-12(25)21-13-22-23-14(28-13)27-8-11(24)20-10-4-2-3-9(7-10)15(16,17)18/h2-4,7H,5-6,8H2,1H3,(H,20,24)(H2,19,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFPUDIGUNBTSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3-(2-methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, starting from readily available precursors

Formation of the Thiadiazole Ring: This step often involves the cyclization of a dithiooxamide derivative with hydrazine or its derivatives under acidic or basic conditions.

Introduction of the Ureido Group: The ureido group can be introduced through the reaction of the thiadiazole intermediate with an isocyanate or carbodiimide in the presence of a suitable catalyst.

Attachment of the Trifluoromethylphenyl Group: This step typically involves a nucleophilic substitution reaction where the thiadiazole-ureido intermediate reacts with a trifluoromethylphenyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

化学反応の分析

Types of Reactions

2-((5-(3-(2-methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form thiols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethylphenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halides, nucleophiles, electrophiles.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, amines.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Key Structural Features

| Feature | Description |

|---|---|

| Thiadiazole Ring | Five-membered heterocycle containing two nitrogen atoms |

| Ureido Group | Enhances hydrogen bonding and reactivity |

| Trifluoromethyl Group | Increases lipophilicity and biological activity |

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. The compound has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the thiadiazole moiety is crucial for its antibacterial properties, as it enhances the interaction with microbial targets through specific binding mechanisms .

Anticonvulsant Activity

The anticonvulsant potential of this compound has been explored in various studies. It is believed that the thiadiazole ring contributes to its ability to modulate neuronal excitability. Similar compounds have demonstrated efficacy in reducing seizure activity in animal models, suggesting that this compound may also possess such properties.

Anticancer Potential

The anticancer properties of thiadiazole derivatives are well-documented. For instance, compounds similar to 2-((5-(3-(2-methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide have shown promising results in inhibiting the growth of various cancer cell lines, including lung and breast cancer cells. The mechanism of action often involves inducing apoptosis and inhibiting cell proliferation through interactions with specific cellular pathways .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar derivatives:

| Compound Name | Biological Activity |

|---|---|

| N-(4-Fluorophenyl)-2-[(5-(ethylamino)-1,3,4-thiadiazol-2-yl)thio]-N-(3-nitrobenzyl)acetamide | Anticonvulsant |

| Ethyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)propanoate | Anticancer |

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide | Antimicrobial |

The distinct combination of functional groups in 2-((5-(3-(2-methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide enhances its potential as a dual-action therapeutic agent compared to others that focus on single therapeutic areas.

作用機序

The mechanism of action of 2-((5-(3-(2-methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring and ureido group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The trifluoromethylphenyl group can enhance the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake and distribution.

類似化合物との比較

Key Observations :

- Chlorophenyl (4j) and trifluoromethylphenyl (4l) substituents may enhance target binding via hydrophobic or halogen-bonding interactions .

Analogues with Trifluoromethylphenyl Acetamide Moieties

highlights compounds 25 and 26, which bear trifluoromethyl groups on the thiadiazole ring and chlorophenyl acetamide substituents. Both demonstrated potent cytotoxicity against MCF7 cells (IC50 ~8–10 μM), outperforming other derivatives . The target compound’s 3-(trifluoromethyl)phenyl group may similarly enhance anticancer activity, though its 2-methoxyethyl ureido group could modulate selectivity or metabolic clearance.

Oxadiazole vs. Thiadiazole Derivatives

Compounds in replace the thiadiazole core with 1,3,4-oxadiazole. For example, 2-(5-(aryl)-1,3,4-oxadiazol-2-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamides exhibited antimicrobial activity . The thiadiazole’s sulfur atom in the target compound may confer greater electron-withdrawing effects, influencing redox stability or enzyme inhibition profiles compared to oxadiazoles.

Substitution Patterns and Bioactivity

- Chlorine vs. Methoxyethyl : Chlorine in 4j and 4l likely increases electrophilicity, enhancing DNA damage or enzyme inhibition. The target compound’s methoxyethyl group may reduce toxicity while maintaining solubility.

- Trifluoromethyl Positioning : The 3-(trifluoromethyl)phenyl group in the target compound vs. 4-substituted analogues (e.g., 4l ) could alter steric interactions with target proteins.

生物活性

The compound 2-((5-(3-(2-methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a novel thiadiazole derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for pharmaceutical applications.

Structural Characteristics

This compound features a thiadiazole ring , a ureido group , and a methoxyethyl substituent . The presence of these functional groups enhances its reactivity and interaction with biological targets. The thiadiazole moiety is known for its diverse pharmacological activities, including antimicrobial and anticancer properties.

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₁₄N₆O₃S₃ |

| Molecular Weight | 374.5 g/mol |

| CAS Number | 1171061-11-2 |

| Structure | Chemical Structure |

Biological Activity Overview

Thiadiazole derivatives exhibit a wide range of biological activities. The specific compound under discussion shows promise as an antibacterial , anticancer , and potentially as an antimetastatic agent due to its ability to inhibit matrix metalloproteinases (MMPs), which play a crucial role in tissue remodeling and cancer progression.

Antibacterial Activity

Research indicates that thiadiazole derivatives possess significant antibacterial properties against various pathogens. For instance, similar compounds have demonstrated activity against E. coli and P. aeruginosa, with some derivatives outperforming standard antibiotics like Gentamicin and Ampicillin .

Anticancer Activity

The compound's ability to inhibit MMPs suggests its potential in cancer therapy. MMPs are involved in the degradation of the extracellular matrix, facilitating tumor invasion and metastasis. In vitro studies have shown that compounds with similar structures can effectively bind to the zinc ion at the active site of MMPs, thereby inhibiting their activity .

The biological activity of 2-((5-(3-(2-methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide can be attributed to several mechanisms:

- Binding Affinity : The ureido group may facilitate hydrogen bonding with biological targets, enhancing binding affinity.

- Inhibition of MMPs : The compound likely interacts with the active site of MMPs through coordination with zinc ions and hydrophobic interactions facilitated by the thiadiazole ring .

- Substituent Effects : The trifluoromethyl group may enhance lipophilicity, improving membrane permeability and bioavailability .

Case Studies

- Antimicrobial Efficacy : A study evaluated various thiadiazole derivatives for their antimicrobial activity, revealing that compounds with specific substitutions exhibited enhanced efficacy against Gram-positive bacteria .

- Cancer Metastasis Inhibition : A series of experiments demonstrated that thiadiazole derivatives could significantly reduce the invasiveness of cancer cells in vitro by downregulating MMP expression .

Q & A

Q. What are the standard synthetic protocols for preparing the 1,3,4-thiadiazole core in this compound?

The 1,3,4-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazides or through reactions involving hydrazine derivatives. For example, describes X-ray diffraction analysis of intermediates formed during the synthesis of thiadiazole derivatives, highlighting the use of trichloroethyl groups and carboxamide linkages to stabilize intermediates . Key steps include refluxing with reagents like K₂CO₃ in acetone (as in ) and monitoring reaction progress via TLC with hexane:ethyl acetate (9:1) .

Q. How is the thioether linkage (-S-) introduced between the thiadiazole and acetamide moieties?

The thioether bond is formed by nucleophilic substitution. For instance, outlines refluxing intermediates (e.g., 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol) with potassium carbonate in acetone to facilitate S-alkylation. Reaction conditions (6–8 hours, 60–80°C) and purification via ethanol recrystallization are critical for yield optimization .

Q. What spectroscopic methods are used to confirm the structure of this compound?

Characterization relies on:

- ¹H NMR (e.g., aromatic protons in the trifluoromethylphenyl group appear as distinct singlets at δ 7.5–8.0 ppm) .

- X-ray crystallography to resolve molecular geometry, as demonstrated in for related thiadiazole derivatives .

- Elemental analysis (C, H, N, S) to validate purity, as described in for analogous compounds .

Advanced Research Questions

Q. How can researchers address low yields during the coupling of the methoxyethyl ureido group to the thiadiazole ring?

Low yields may arise from steric hindrance or competing side reactions. suggests optimizing solvent systems (e.g., toluene:water mixtures) and using excess sodium azide (NaN₃) to drive the reaction . Alternatively, recommends computational reaction path searches (quantum chemical calculations) to identify energy barriers and select optimal catalysts or temperatures .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

Discrepancies may stem from poor solubility or metabolic instability. notes that thiadiazole derivatives often require formulation adjustments (e.g., PEGylation or prodrug strategies) to enhance bioavailability . Parallel in vitro assays (e.g., enzyme inhibition + cell permeability tests) can isolate confounding factors .

Q. How can computational methods improve the design of derivatives with enhanced acetylcholinesterase inhibition?

highlights ICReDD’s approach: combining quantum mechanics (QM) for transition-state modeling and machine learning to predict substituent effects on binding affinity . For example, modifying the trifluoromethylphenyl group’s electron-withdrawing properties could be simulated to optimize interactions with the enzyme’s active site.

Q. What experimental controls are critical when analyzing the stability of the methoxyethyl ureido group under physiological conditions?

- pH stability assays (e.g., incubating the compound in buffers ranging from pH 2–8) to mimic gastrointestinal and systemic environments.

- Mass spectrometry to detect hydrolysis byproducts (e.g., free urea or methoxyethylamine).

- emphasizes using cold-water quenching and Na₂SO₄ drying to isolate degradation products during synthesis .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity results in different cell lines?

Cell-specific variations in membrane transporters or metabolic enzymes (e.g., cytochrome P450) may explain discrepancies. suggests using isogenic cell lines (e.g., CRISPR-edited variants) to isolate genetic factors affecting compound uptake . Dose-response curves and time-course assays (e.g., 24–72 hours) can further clarify mechanisms .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Thiadiazole-Acetamide Coupling

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thioether formation | K₂CO₃, acetone, reflux (6–8 h) | 72–85 | |

| Ureido coupling | NaN₃, toluene:water (8:2), reflux (5–7 h) | 60–70 | |

| Recrystallization | Ethanol, pet-ether | 90–95 |

Q. Table 2: Spectroscopic Data for Structural Confirmation

| Functional Group | ¹H NMR (δ, ppm) | X-ray Bond Length (Å) |

|---|---|---|

| Trifluoromethylphenyl | 7.6–8.1 (m, Ar-H) | C-S: 1.78–1.82 |

| Methoxyethyl | 3.3–3.5 (s, OCH₃) | N-N: 1.34–1.38 |

| Thiadiazole ring | - | S-C: 1.68–1.72 |

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。